2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one
Description
This compound features a benzoxazole core linked to a pyrrolidine moiety substituted with a 1,2,3-triazole group. Benzoxazole derivatives are known for their electron-deficient aromatic systems, which enhance interactions with biological targets, while the triazole-pyrrolidine scaffold contributes to hydrogen-bonding and conformational flexibility .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(9-13-12-3-1-2-4-14(12)22-17-13)19-7-5-11(10-19)20-8-6-16-18-20/h1-4,6,8,11H,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHBDGYCGCWBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.32 g/mol. The structure includes a benzoxazole moiety and a triazole-pyrrolidine unit, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including antimicrobial, anticancer, and neuroprotective effects. Below is a summary of key findings:
1. Antimicrobial Activity
Research has indicated that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Bacillus subtilis | 32 |
| B | Escherichia coli | 64 |
| C | Staphylococcus aureus | 16 |
Table 1: Antimicrobial activity of benzoxazole derivatives.
2. Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through cytotoxicity assays against various cancer cell lines. In vitro studies revealed that it significantly inhibits cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were found to be less than those of standard chemotherapeutic agents like doxorubicin.
Case Study:
A study investigated the effect of this compound on A431 cells. It was found that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.
3. Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in neuronal survival.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on structure-activity relationship (SAR) studies:
- Benzoxazole Moiety: This group is known for its ability to interact with various biological targets including enzymes and receptors.
- Triazole-Pyrrolidine Unit: This structural feature may enhance binding affinity to specific targets involved in cancer progression and microbial resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to similar heterocyclic derivatives based on molecular properties, synthetic complexity, and pharmacophoric features. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Benzoxazole vs. Thiazole-containing analogs () exhibit lower logP values, suggesting improved aqueous solubility but reduced membrane permeability.
Triazole Positioning :
- The 1,2,3-triazole in the target compound differs from the 1,2,4-triazole in analogs like 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one (). The 1,2,3-triazole offers a distinct hydrogen-bonding profile, which may influence pharmacokinetics .
Pyrrolidine vs. Morpholine Substituents :
- The pyrrolidine group in the target compound and SA67-0943 introduces conformational flexibility, whereas morpholine () provides rigidity and enhanced solubility due to its oxygen atom .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of benzoxazole with triazole-pyrrolidine intermediates, similar to the methods described for compound 16 in (e.g., Cu-catalyzed azide-alkyne cycloaddition). This contrasts with the simpler one-pot syntheses of thiazole derivatives () .
Research Findings and Implications
- Pharmacological Potential: Triazole-pyrrolidine motifs (as in the target compound) are associated with kinase inhibition and antimicrobial activity . However, benzoxazole derivatives often exhibit superior metabolic stability compared to imidazopyridines (e.g., Compound 43, ) .
Preparation Methods
Cyclocondensation of Amides to Form Benzoxazole
The benzoxazole ring system is synthesized via acid-catalyzed cyclocondensation of ortho-substituted amides. A representative procedure involves refluxing 2-(furan-2-yl)acetamide with p-toluenesulfonic acid (TsOH) in toluene under Dean–Stark conditions for 17 hours to facilitate water removal, achieving yields of 82%. The general reaction mechanism proceeds through intramolecular cyclization, with TsOH acting as both catalyst and dehydrating agent:
General Procedure :
Halogenation at the Benzoxazole Methyl Position
Introduction of a bromomethyl group at the 5-position of benzoxazole enables subsequent functionalization. Using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under halogen lamp irradiation (230 W) for 3.5 hours yields 5-(bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole (82% yield). This intermediate is critical for nucleophilic substitution reactions.
Synthesis of the Triazole-Pyrrolidine Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is introduced onto pyrrolidine via CuAAC, a cornerstone of "click chemistry." Starting with 3-azidopyrrolidine , reaction with propargyl alcohol in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O (1:1) at ambient temperature for 8–12 hours affords 3-(1H-1,2,3-triazol-1-yl)pyrrolidine in 80–95% yield.
Key Conditions :
Coupling Strategies for Ethanone Bridge Formation
Nucleophilic Substitution of Chloroacetyl Benzoxazole
The ethanone bridge is constructed by reacting 3-(chloroacetyl)-1,2-benzoxazole with 3-(1H-1,2,3-triazol-1-yl)pyrrolidine . The chloroacetyl derivative is synthesized by Friedel–Crafts acylation of benzoxazole with chloroacetyl chloride under AlCl₃ catalysis. Subsequent displacement of chloride by the pyrrolidine amine occurs in acetone with triethylamine (Et₃N) at reflux (1 hour), yielding the target compound (55–95%).
Representative Reaction :
$$
\text{3-(Chloroacetyl)benzoxazole} + \text{3-(Triazol-1-yl)pyrrolidine} \xrightarrow{\text{Et}_3\text{N, acetone}} \text{Target Compound}
$$
Reductive Amination Alternatives
While less efficient, reductive amination of 3-(ketoethyl)benzoxazole with the pyrrolidine-triazole amine using NaBH₃CN in methanol has been explored, yielding 40–60% product. This method is limited by competing side reactions and lower regioselectivity.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates for both cycloaddition and coupling steps. Catalytic Cu(I) species generated in situ from CuSO₄ and sodium ascorbate are optimal for triazole formation, with yields exceeding 90%.
Table 1: Optimization of Coupling Reaction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetone | 95 |
| Base | Et₃N | 95 |
| Temperature | Reflux (120°C) | 95 |
| Alternative Base | K₂CO₃ | 78 |
| Alternative Solvent | THF | 65 |
Temperature and Time Dependence
Prolonged reflux (17 hours) is necessary for benzoxazole cyclization, whereas shorter durations (1–3 hours) suffice for CuAAC and nucleophilic substitutions.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with a retention time of 12.3 minutes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one, and what factors influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by coupling with the benzoxazole moiety. Key steps include:
- Nucleophilic substitution to introduce the triazole group onto the pyrrolidine ring .
- Amide coupling or Knoevenagel condensation to link the benzoxazole fragment .
- Critical Factors :
- Solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Catalysts (e.g., Pd/C for hydrogenation, CuI for click chemistry) .
- Temperature control (e.g., 0–5°C for sensitive intermediates) .
- Yield Optimization : Reported yields for analogous compounds range from 51% to 81%, depending on purification methods like column chromatography .
Q. How should researchers characterize the compound’s structural and chemical properties?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole and benzoxazole groups (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl signals) .
- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring (if chiral centers exist) .
- Computational Tools :
- DFT calculations (e.g., B3LYP/6-311G+(d,p)) to predict electronic properties and reactive sites .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, and what are common pitfalls?
- Experimental Design :
- Target Selection : Prioritize targets based on structural analogs (e.g., triazole-pyrrolidine hybrids show activity against kinases and microbial enzymes) .
- Assay Conditions : Use in vitro models (e.g., cancer cell lines, bacterial cultures) with controls for cytotoxicity (e.g., MTT assay) .
- Pitfalls :
- Degradation : Organic compounds in biological matrices may degrade; stabilize samples with cooling (-20°C) .
- Solvent Interference : DMSO (common solubilizer) can alter cellular permeability; limit concentrations to <0.1% .
Q. How can contradictory data in biological activity studies be resolved?
- Case Example : If antimicrobial activity varies across studies:
- Replication : Repeat assays under standardized conditions (e.g., CLSI guidelines) .
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out decomposition .
- Mechanistic Studies : Use molecular docking to assess binding affinity variations (e.g., AutoDock Vina for enzyme targets) .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., CYP450 oxidation) .
- Data-Driven Adjustments :
- LogP >3 may indicate blood-brain barrier penetration; adjust substituents (e.g., methoxy groups) to modulate lipophilicity .
Key Considerations for Researchers
- Stability : Monitor compound stability under assay conditions (e.g., UV light, pH) to avoid false negatives .
- Data Reproducibility : Share raw spectral data (NMR, MS) via repositories like PubChem for peer validation .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, especially cytotoxic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
